molecular formula C21H30O3 B12427597 Deoxycorticosterone-d7

Deoxycorticosterone-d7

Cat. No.: B12427597
M. Wt: 337.5 g/mol
InChI Key: ZESRJSPZRDMNHY-UPAPPNOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxycorticosterone-d7 is a deuterated form of deoxycorticosterone, a steroid hormone produced by the adrenal gland. It is primarily used in scientific research to study the physiological and biochemical effects of deoxycorticosterone. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxycorticosterone-d7 involves the incorporation of deuterium atoms into the deoxycorticosterone molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis of deoxycorticosterone can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Deoxycorticosterone-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corticosterone-d7.

    Reduction: Reduction of this compound can yield 11-deoxycortisol-d7.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions include corticosterone-d7, 11-deoxycortisol-d7, and various substituted derivatives of this compound.

Scientific Research Applications

Deoxycorticosterone-d7 is extensively used in scientific research, including:

    Chemistry: It serves as an internal standard in mass spectrometry for the quantification of steroid hormones.

    Biology: this compound is used to study the metabolic pathways and physiological effects of deoxycorticosterone in biological systems.

    Medicine: Research involving this compound helps in understanding the role of mineralocorticoids in diseases such as Addison’s disease and congenital adrenal hyperplasia.

    Industry: It is used in the development and validation of analytical methods for steroid hormone analysis in pharmaceutical and clinical research.

Mechanism of Action

Deoxycorticosterone-d7 exerts its effects by binding to the mineralocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including electrolyte balance and blood pressure regulation.

Comparison with Similar Compounds

Similar Compounds

    11-Deoxycortisol: Another steroid hormone involved in the biosynthesis of cortisol.

    Corticosterone: A glucocorticoid hormone that is a precursor to aldosterone.

    Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy.

Uniqueness

Deoxycorticosterone-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form allows for precise quantification and analysis of steroid hormones in complex biological matrices.

Properties

Molecular Formula

C21H30O3

Molecular Weight

337.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1/i3D2,7D2,11D,12D2

InChI Key

ZESRJSPZRDMNHY-UPAPPNOESA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Origin of Product

United States

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